Cas no 10141-00-1 (ALUM CHROME)

ALUM CHROME structure

ALUM CHROME 化学的及び物理的性質

名前と識別子

-

- ALUM CHROME

- AMMONIUM CHROMIUM SULFATE

- CHROME ALUM

- CHROMIUM AMMONIUM SULFATE

- CHROMIUM(III) POTASSIUM SULFATE

- CHROMIUM POTASSIUM SULFATE

- POTASSIUM CHROMIUM SULFATE

- chromepotashalum

- chromicpotassiumsulfate

- chromiumpotassiumsulfate(1:1:2)

- chromiumpotassiumsulphate

- crystalchromealum

- potassiumchromicsulfate

- potassiumchromicsulphate

- potassiumdisulfatochromate(iii)

- potassiumdisulphatochromate(iii)

- Sulfuricacid,chromium(3+)potassiumsalt(2:1:1)

- sulfuricacid,chromium(3++)potassiumsalt(2:1:1)

- sulfuricaicd,chromium(3+)potassiumsalt(2:1:1)

- Chromium(III) potassium sulfate solution

- 0%basicitychromealum

- Potassium chromic sulfate

- 579U79PAIC

- Chromic potassium sulphate

- Sulfuric acid, chromium potassium salt (1:?:?)

- Sulphuric acid, chromium potassium salt

- AKOS025294578

- CCRIS 6183

- Sulfuric acid, chromium potassium salt

- 10141-00-1

- Chromium potassium sulfate (CrK(SO4)2)

- UNII-579U79PAIC

- Potassium chromium disulfate (KCr(SO4)2)

- J-000385

- CHROMIUM POTASSIUM SULPHATE (CRK(SO4)2)

- Chrome potash alum

- Chromalaun

- DTXSID00890645

- potassium;chromium(3+);disulfate

- Sulfuric acid,chromium(3+) potassium salt (2:1:1)

- Chromium potassium sulphate

- CHROME ALUM [WHO-DD]

- Potassium chromium(III) sulfate

- Sulfuric acid, chromium(3+) potassium salt (2:1:1)

- Potassium chromic sulphate

- EINECS 233-627-5

- Potassium chromium alum

- CCRIS 7532

- Potassium disulphatochromate (III)

- CHROMIC POTASSIUM SULFATE [MI]

- Crystal Chrome Alum

- CHROMIC POTASSIUM SULFATE

- Chromium potassium bis(sulphate)

- EINECS 233-401-6

- Chromium potassium sulfate (1:1:2)

- NS00129487

- AKOS015913956

- 0% Basicity chrome alum

- 10279-63-7

- OIDPCXKPHYRNKH-UHFFFAOYSA-J

- Sulfuric acid chromium potassium salt (2:1:1)

- DB-256143

-

- インチ: InChI=1S/Cr.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4

- InChIKey: OIDPCXKPHYRNKH-UHFFFAOYSA-J

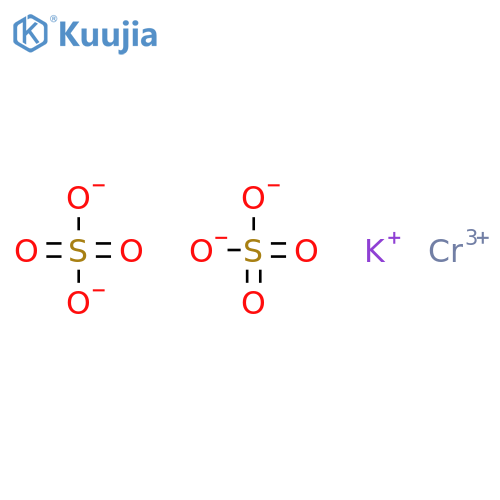

- ほほえんだ: [K+].[Cr+3].O=S([O-])(=O)[O-].O=S([O-])(=O)[O-]

計算された属性

- せいみつぶんしりょう: 282.80800

- どういたいしつりょう: 282.807677

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 62.2

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 177

じっけんとくせい

- 密度みつど: 1.12 g/mL at 20 °C

- ゆうかいてん: 89°C

- ふってん: 330 °C at 760 mmHg

- PSA: 177.28000

- LogP: -0.51440

ALUM CHROME 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02040-100ml |

ALUM CHROME |

10141-00-1 | 100ml |

¥408.0 | 2021-09-04 |

ALUM CHROME 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

10141-00-1 (ALUM CHROME) 関連製品

- 7757-82-6(Sodium sulfate)

- 39380-78-4(chromium (iii) sulphate basic)

- 13813-19-9(Sulfuric acid-d2)

- 7783-20-2(Ammonium sulfate)

- 10034-99-8(Magnesium sulfate heptahydrate)

- 7778-80-5(Potassium Sulphate)

- 7440-47-3(Chromium)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:10141-00-1)CHROMIUM POTASSIUM SULFATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ